

# Fucoidan Shows Potent Antiviral Activity: A Comparative Analysis with Other Sulfated Polysaccharides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fucoidan*

Cat. No.: *B602826*

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of the antiviral efficacy of **fucoidan** against other sulfated polysaccharides. This guide synthesizes experimental data to highlight the potential of these marine- and plant-derived compounds in antiviral therapies. Sulfated polysaccharides, including **fucoidan**, carrageenan, heparan sulfate, and dextran sulfate, have demonstrated significant inhibitory effects against a broad spectrum of enveloped and non-enveloped viruses. [1][2] Their mechanisms of action primarily involve blocking viral entry into host cells, a critical first step in the viral life cycle.[1][3]

## Comparative Antiviral Efficacy

A review of in vitro studies reveals that **fucoidan**, a complex sulfated polysaccharide primarily extracted from brown seaweeds, exhibits potent antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), influenza virus, and coronaviruses like SARS-CoV-2.[3][4] The antiviral function of **fucoidan** and other sulfated polysaccharides is largely attributed to their negatively charged sulfate groups, which interact with the positively charged glycoproteins on the viral envelope, thereby preventing viral attachment to host cell receptors.[5]

The efficacy of these polysaccharides can be influenced by several factors, including their molecular weight, degree of sulfation, and the specific monosaccharide composition.[3] For instance, some studies suggest that higher molecular weight and a greater degree of sulfation can enhance antiviral activity.[6]

Below is a summary of the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of **fucoidan** and other sulfated polysaccharides against various viruses, as reported in several key studies.

| Polysaccharide                                                        | Virus                         | Cell Line         | Assay Type                     | IC50 / EC50 (µg/mL)             | Reference |
|-----------------------------------------------------------------------|-------------------------------|-------------------|--------------------------------|---------------------------------|-----------|
| Fucoidan<br>( <i>Adenocystis utricularis</i> )                        | HSV-1                         | Vero              | Not Specified                  | 1.25 (IC50)                     | [7]       |
| Fucoidan<br>( <i>Sargassum swartzii</i> , FF2 fraction)               | HIV-1                         | Not Specified     | p24 antigen & RT reduction     | 1.56 - 6.25                     | [4]       |
| Fucoidan<br>( <i>Cladosiphon okamuranus</i> )                         | Newcastle Disease Virus (NDV) | Vero              | Syncytia reduction             | 0.75 ± 1.6 (IC50)               | [8]       |
| Fucoidan<br>( <i>Cladosiphon okamuranus</i> )                         | Newcastle Disease Virus (NDV) | Vero              | Plaque-forming unit inhibition | 58 ± 2 (IC50)                   | [8]       |
| Fucoidan<br>( <i>Fucus vesiculosus</i> & <i>Undaria pinnatifida</i> ) | SARS-CoV-2                    | Not Specified     | Not Specified                  | 15.6                            | [3]       |
| Rhamnan sulfate                                                       | SARS-CoV-2                    | Vero E6           | CPE inhibition                 | 8.3 ± 4.6 (EC50)                | [4]       |
| Iota-Carrageenan                                                      | SARS-CoV-2 (Wuhan type)       | Calu-3            | Not Specified                  | 0.12 - 1.66 (IC50)              | [9]       |
| Iota-Carrageenan                                                      | SARS-CoV-2 (Wuhan type)       | A549-ACE2/TMPRSS2 | Not Specified                  | 5.25 - 20.75 (IC50)             | [9]       |
| Iota-Carrageenan & Kappa-Carrageenan                                  | SARS-CoV-2                    | Vero E6           | Not Specified                  | 21 ± 13 (IC50) & 33 ± 28 (IC50) | [10]      |

|                          |            |           |               |                                          |      |
|--------------------------|------------|-----------|---------------|------------------------------------------|------|
| Heparan Sulfate          | SARS-CoV-2 | A549-ACE2 | Not Specified | Reduced viral entry by ~75% at 5.0 mg/mL | [11] |
| Enoxaparin (LMW Heparin) | SARS-CoV-2 | A549-ACE2 | Not Specified | Reduced viral entry by 48% at 1.25 mg/mL | [11] |

## Mechanisms of Antiviral Action

The primary antiviral mechanism of sulfated polysaccharides is the inhibition of viral attachment and entry into host cells.[1][5] This is achieved by the electrostatic interaction between the negatively charged sulfate groups of the polysaccharide and the positively charged amino acid residues on the viral surface glycoproteins, such as gp120 of HIV and the spike protein of SARS-CoV-2.[5] This binding competition with host cell receptors, like heparan sulfate proteoglycans (HSPGs), effectively neutralizes the virus before it can initiate infection.[11][12]

Beyond blocking viral entry, some studies suggest that sulfated polysaccharides may also interfere with later stages of the viral life cycle, such as replication and transcription.[1][4] Furthermore, these compounds can modulate the host's immune response, which may contribute to their overall antiviral effect.[4]



[Click to download full resolution via product page](#)

Figure 1. Inhibition of viral attachment by sulfated polysaccharides.

## Experimental Protocols

The evaluation of antiviral activity for sulfated polysaccharides typically involves several key *in vitro* assays. The following outlines a general methodology based on common practices reported in the literature.[8][13][14]

### 1. Cell Culture and Virus Propagation:

- **Cell Lines:** Vero (African green monkey kidney) cells are commonly used for their susceptibility to a wide range of viruses, including HSV, NDV, and SARS-CoV-2.[8][13] MT-4 cells are often employed for HIV-1 studies.[13][14]
- **Culture Conditions:** Cells are maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Virus Strains:** Specific virus strains are propagated in susceptible host cells to generate viral stocks with known titers.

## 2. Cytotoxicity Assay:

- Purpose: To determine the concentration range of the sulfated polysaccharide that is non-toxic to the host cells.
- Method (MTT Assay):
  - Seed cells in 96-well plates and allow them to adhere overnight.
  - Treat the cells with serial dilutions of the polysaccharide and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
  - Solubilize the formazan crystals with a solvent (e.g., DMSO).
  - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  - Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[\[8\]](#)[\[15\]](#)

## 3. Antiviral Activity Assays:

- Plaque Reduction Assay:
  - Seed cells in multi-well plates to form a confluent monolayer.
  - Pre-incubate the virus with various concentrations of the polysaccharide before adding the mixture to the cells, or add the polysaccharide and virus to the cells simultaneously.
  - After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the polysaccharide.
  - Incubate until viral plaques (zones of cell death) are visible.
  - Fix and stain the cells (e.g., with crystal violet).

- Count the number of plaques and calculate the IC50, the concentration of the polysaccharide that reduces the number of plaques by 50%.[\[8\]](#)
- Cytopathic Effect (CPE) Inhibition Assay:
  - Seed cells in 96-well plates.
  - Infect the cells with a specific amount of virus in the presence of varying concentrations of the polysaccharide.
  - Incubate until CPE (e.g., cell rounding, detachment) is observed in the virus control wells.
  - Assess cell viability using methods like the MTT assay.
  - Calculate the EC50, the concentration of the polysaccharide that protects 50% of the cells from virus-induced death.[\[13\]](#)
- Time-of-Addition Assay:
  - To elucidate the mechanism of action, the polysaccharide is added at different stages of the viral infection:
    - Pre-treatment of cells: Polysaccharide is added to cells and then washed away before viral infection.
    - Pre-treatment of virus: Polysaccharide is incubated with the virus before adding to the cells.
    - During infection (co-treatment): Polysaccharide and virus are added to the cells simultaneously.
    - Post-infection: Polysaccharide is added at various times after the initial viral infection.  
[\[13\]](#)[\[14\]](#)
  - The level of viral inhibition at each stage provides insight into which part of the viral life cycle is being targeted.



[Click to download full resolution via product page](#)

Figure 2. General workflow for in vitro antiviral assays.

## Conclusion

**Fucoidan** and other sulfated polysaccharides represent a promising avenue for the development of novel antiviral agents. Their broad-spectrum activity, coupled with a primary mechanism that targets the initial and essential step of viral entry, makes them attractive

candidates for further research and development. The data presented in this guide underscore the potential of **fucoidan**, often demonstrating comparable or superior efficacy to other sulfated polysaccharides in various antiviral assays. Further *in vivo* studies and clinical trials are warranted to fully evaluate their therapeutic potential.[2]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antiviral activity of sulfated polysaccharides from marine algae and its application in combating COVID-19: Mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of edible marine algae-derived sulfated polysaccharides in antiviral treatments: challenges vs. opportunities [frontiersin.org]
- 3. A state-of-the-art review on fucoidan as an antiviral agent to combat viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Activities of Algal-Based Sulfated Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro characterization of the antiviral activity of fucoidan from *Cladosiphon okamuranus* against Newcastle Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iota-Carrageenan Inhibits Replication of SARS-CoV-2 and the Respective Variants of Concern Alpha, Beta, Gamma and Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan-containing over-the-counter nasal and oral sprays inhibit SARS-CoV-2 infection of airway epithelial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Therapeutic development targeting host heparan sulfate proteoglycan in SARS-CoV-2 infection [frontiersin.org]
- 13. The Comparative Analysis of Antiviral Activity of Native and Modified Fucoidans from Brown Algae *Fucus evanescens* In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Anti-HIV-1 Activity of Fucoidans from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Anti-Orthohantavirus Activity of the High-and Low-Molecular-Weight Fractions of Fucoidan from the Brown Alga *Fucus evanescens* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fucoidan Shows Potent Antiviral Activity: A Comparative Analysis with Other Sulfated Polysaccharides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602826#fucoidan-versus-other-sulfated-polysaccharides-in-antiviral-assays]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)